REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9]C)=[C:7]([O:11][CH3:12])[CH:6]=[C:5]([CH:13]=[O:14])[CH:4]=1.C(O)C[OH:17]>>[C:13]([OH:14])(=[O:17])[C:5]1[CH:6]=[C:7]([O:11][CH3:12])[C:8]([OH:9])=[C:3]([O:2][CH3:1])[CH:4]=1
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC(=C1OC)OC)C=O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is complete towards 160° C
|
Type
|
DISTILLATION
|
Details
|
Distillation commences and stops at the end of 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at around 195° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling under nitrogen
|
Type
|
ADDITION
|
Details
|
it is diluted with 1 l of water
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to crystallize for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
By filtration, 163.3 g of moist, crude product
|
Type
|
CUSTOM
|
Details
|
are isolated
|
Type
|
CUSTOM
|
Details
|
this recrystallized in 900 ml of water
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.4 g | |
YIELD: PERCENTYIELD | 77.2% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |